N-[(5Z)-5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide N-[(5Z)-5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20192438
InChI: InChI=1S/C16H9Cl2N3O2S2/c17-11-4-1-5-12(18)10(11)7-13-15(23)21(16(24)25-13)20-14(22)9-3-2-6-19-8-9/h1-8H,(H,20,22)/b13-7-
SMILES:
Molecular Formula: C16H9Cl2N3O2S2
Molecular Weight: 410.3 g/mol

N-[(5Z)-5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide

CAS No.:

Cat. No.: VC20192438

Molecular Formula: C16H9Cl2N3O2S2

Molecular Weight: 410.3 g/mol

* For research use only. Not for human or veterinary use.

N-[(5Z)-5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide -

Specification

Molecular Formula C16H9Cl2N3O2S2
Molecular Weight 410.3 g/mol
IUPAC Name N-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-3-carboxamide
Standard InChI InChI=1S/C16H9Cl2N3O2S2/c17-11-4-1-5-12(18)10(11)7-13-15(23)21(16(24)25-13)20-14(22)9-3-2-6-19-8-9/h1-8H,(H,20,22)/b13-7-
Standard InChI Key QRCFJGBBYVJWBL-QPEQYQDCSA-N
Isomeric SMILES C1=CC(=C(C(=C1)Cl)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CN=CC=C3)Cl
Canonical SMILES C1=CC(=C(C(=C1)Cl)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CN=CC=C3)Cl

Introduction

Synthesis

The synthesis of compounds with similar structures typically involves condensation reactions. For example, the synthesis of N-[(5Z)-5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide would likely involve the reaction of a thiazolidinone derivative with a pyridine-3-carboxylic acid derivative in the presence of appropriate catalysts and solvents.

Biological Activities

While specific biological activities of N-[(5Z)-5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide are not well-documented, compounds with similar structures often exhibit antimicrobial, antifungal, or anticancer properties. The thiazolidinone ring and dichlorobenzylidene moiety are known to contribute to these activities by interacting with cellular targets.

Related Compounds

Several compounds share structural similarities with N-[(5Z)-5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide. These include:

Compound NameKey FeaturesUniqueness
(5Z)-5-(2,6-dichlorobenzylidene)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-oneContains a pyrazole ringDifferent heterocyclic ring impacts biological activity
N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzenesulfonamideFeatures methoxy groups instead of chloroVariations in substituents affect reactivity and activity
11-[(5Z)-5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acidIncludes an undecanoic acid chainLonger alkyl chain may influence solubility and activity

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator